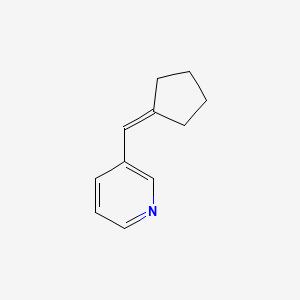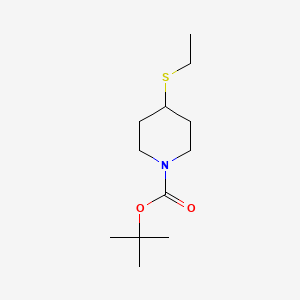
tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H23NO2S. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group and an ethylsulfanyl substituent on the piperidine ring, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the piperidine ring.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
化学反应分析
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.
Amines: Formed from the reduction of the piperidine ring.
Substituted Esters: Formed from nucleophilic substitution of the tert-butyl ester group.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Probes: Used in the development of biochemical probes for studying enzyme activity.
Medicine:
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various chemical interactions, while the piperidine ring provides structural stability.
相似化合物的比较
- Tert-butyl 4-(methylsulfanyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylsulfanyl)piperidine-1-carboxylate
- Tert-butyl 4-(butylsulfanyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperidine ring (ethylsulfanyl vs. methylsulfanyl, phenylsulfanyl, or butylsulfanyl).
- Reactivity: The different substituents can influence the reactivity and chemical properties of the compound.
- Applications: Each compound may have unique applications based on its specific chemical properties.
属性
分子式 |
C12H23NO2S |
|---|---|
分子量 |
245.38 g/mol |
IUPAC 名称 |
tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-5-16-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI 键 |
LCXWJZNGKRHHLM-UHFFFAOYSA-N |
规范 SMILES |
CCSC1CCN(CC1)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[2-(methylamino)ethyl]amino}benzoate](/img/structure/B8702643.png)
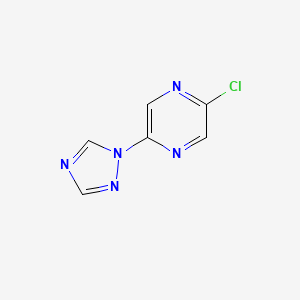
![1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8702649.png)
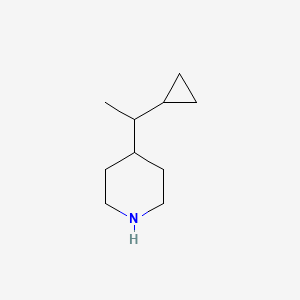

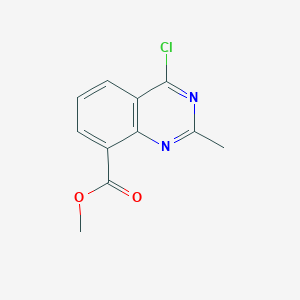
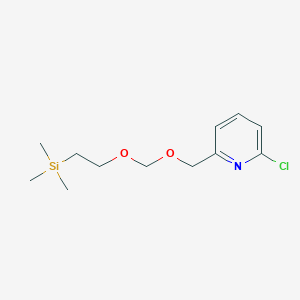
![6-Chloro-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8702684.png)
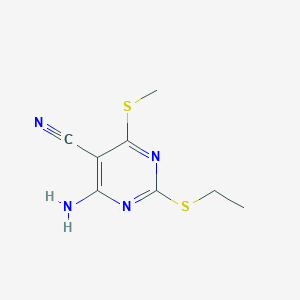
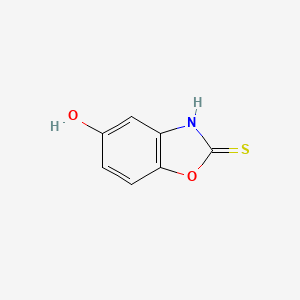
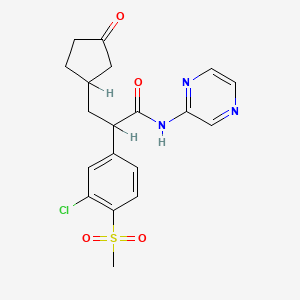

![1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one](/img/structure/B8702726.png)
